molecular formula C21H31ClN2O5 B14782586 Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate

Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate

Cat. No.: B14782586
M. Wt: 426.9 g/mol
InChI Key: CEMFUCYZRBNMRO-UHFFFAOYSA-N
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Description

®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications . This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other piperidine derivatives, such as:

Uniqueness

The uniqueness of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-((methoxycarbonyl)amino)ethoxy)methyl)piperidine-1-carboxylate lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the methoxycarbonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H31ClN2O5

Molecular Weight

426.9 g/mol

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H31ClN2O5/c1-21(2,3)29-20(26)24-11-6-8-16(14-24)18(15-7-5-9-17(22)13-15)28-12-10-23-19(25)27-4/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3,(H,23,25)

InChI Key

CEMFUCYZRBNMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCNC(=O)OC

Origin of Product

United States

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